tert-Butyl (6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate
Overview
Description
Molecular Structure Analysis
The molecular formula of “tert-Butyl (6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate” is C14H19BrN2O2 . The InChI code is 1S/C14H19BrN2O2/c1-14(2,3)18-13(17)16-11-8-10-6-4-5-7-12(10)15-9-11/h4-7,11,15H,8-9H2,1-3H3 .Physical And Chemical Properties Analysis
The molecular weight of “tert-Butyl (6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate” is 327.22 . The compound is stored at room temperature . Unfortunately, specific physical and chemical properties like density, melting point, and boiling point are not available in the sources I found.Scientific Research Applications
Chemical Reactions and Synthesis
Chemical Transformations
The treatment of similar compounds to tert-Butyl (6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate with alkyllithium leads to the formation of 8-oxoberbines, which are key intermediates in various chemical reactions (Orito et al., 2000).
Cyclization Reactions
Studies show the use of N-tert-butoxycarbonylanilines, similar to tert-Butyl (6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate, in cyclization reactions to produce various cyclic compounds, which are important in organic synthesis (Berger & Kerly, 1993).
Material Science and Organic Electronics
Electrochemical Applications
Certain compounds structurally related to tert-Butyl (6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate have been used in studies related to corrosion inhibition, demonstrating their potential in material science (Faydy et al., 2019).
Fluorescent Materials for OLEDs
Derivatives of similar compounds have been used in the synthesis of fluorescent materials, particularly for applications in organic light-emitting diodes (OLEDs), indicating a potential application in display technologies (Danel et al., 2002).
Pharmaceutical and Medicinal Chemistry
- Stroke Treatment Research: Certain nitrones derived from compounds structurally related to tert-Butyl (6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate have been studied for their potential in stroke treatment, highlighting the importance of this class of compounds in medical research (Marco-Contelles, 2020).
Mechanism of Action
The mechanism of action of “tert-Butyl (6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate” is not specified in the sources I found. Its applications in scientific research suggest that it may have diverse mechanisms depending on the context.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335, and precautionary statements include P261, P305, P338, P351 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
tert-butyl N-(6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-11-7-9-6-10(15)4-5-12(9)16-8-11/h4-6,11,16H,7-8H2,1-3H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDPFPMLNYYFAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2=C(C=CC(=C2)Br)NC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401155165 | |
Record name | 1,1-Dimethylethyl N-(6-bromo-1,2,3,4-tetrahydro-3-quinolinyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401155165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate | |
CAS RN |
219862-16-5 | |
Record name | 1,1-Dimethylethyl N-(6-bromo-1,2,3,4-tetrahydro-3-quinolinyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=219862-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-(6-bromo-1,2,3,4-tetrahydro-3-quinolinyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401155165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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